

Technical Monograph: 2-Cyclohexylethylamine Hydrochloride

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Compound of Interest

Compound Name: 2-Cyclohexylethylamine
hydrochloride

CAS No.: 5471-55-6

Cat. No.: B1584402

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CAS Number: 5471-55-6 Synonyms: 2-Cyclohexylethylamine HCl, Cyclohexaneethylamine hydrochloride Document Type: Technical Process Guide & Application Whitepaper[1]

Core Identity & Physicochemical Architecture[1][2]

2-Cyclohexylethylamine Hydrochloride represents a critical aliphatic amine scaffold in medicinal chemistry.[1][2] Structurally, it is the saturated analog of the neurotransmitter pharmacophore 2-phenylethylamine.[1] This saturation converts the planar, aromatic phenyl ring into a lipophilic, non-planar cyclohexane chair conformation, significantly altering the molecule's receptor binding kinetics and metabolic stability.[1]

Chemical Data Matrix[1][3][4]

Property	Specification	Technical Commentary
CAS Number (Salt)	5471-55-6	Distinct from Free Base (CAS 4442-85-7).[1][2]
Molecular Formula	$C_8H_{17}N$ [1][2][3][4] · HCl	Stoichiometry 1:1.
Molecular Weight	163.69 g/mol	127.23 (Base) + 36.46 (HCl). [1][2]
Appearance	White Crystalline Solid	Hygroscopic; store under desiccant.[1][2]
Solubility	High (Water, EtOH)	Ionic lattice breaks down readily in polar protic solvents. [1][2]
Melting Point	>200°C (Decomp.)[1][2]	High lattice energy typical of primary ammonium salts.[1][2]
pKa (Conjugate Acid)	~10.5 - 10.7	More basic than phenethylamine due to the inductive effect (+I) of the cyclohexyl group.[1][2]

Synthetic Routes & Process Chemistry

For research and scale-up, the synthesis of 2-cyclohexylethylamine HCl is most efficiently achieved through Catalytic Hydrogenation of 2-phenylethylamine.[1] This route is preferred over the reduction of cyclohexylacetonitrile due to atom economy and the avoidance of pyrophoric reductants like Lithium Aluminum Hydride (LAH).[1][2]

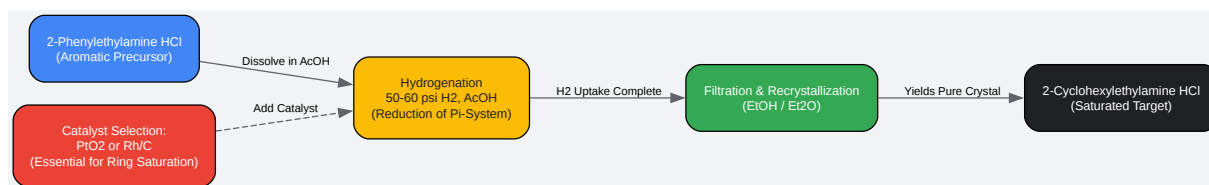
Primary Protocol: High-Pressure Catalytic Hydrogenation[1][3]

Rationale: Palladium on Carbon (Pd/C) is often insufficient for saturating benzene rings under mild conditions.[1][2] Platinum Oxide (PtO₂, Adams' Catalyst) or Rhodium on Carbon (Rh/C) is required to drive the reduction of the aromatic system to the cyclohexane ring.[1][2]

Experimental Workflow

- Precursor Prep: Dissolve 2-phenylethylamine hydrochloride (10.0 g) in glacial acetic acid (100 mL). Acetic acid serves as a proton source and prevents catalyst poisoning by the free amine.[1][2]
- Catalyst Loading: Add 5% w/w Platinum Oxide (PtO₂) or 5% Rh/C under an inert Nitrogen atmosphere.[1][2] Safety: Dry catalysts can ignite solvent vapors.[1][2]
- Hydrogenation: Transfer to a Parr shaker or high-pressure autoclave. Pressurize to 50–60 psi (3.5–4 bar) with H₂ gas.
- Reaction: Agitate at room temperature (25°C) for 6–12 hours. Monitor H₂ uptake until theoretical consumption (3 molar equivalents) is reached.[1][2]
- Workup:
 - Filter the catalyst over a Celite pad (recover for recycling).[1][2]
 - Concentrate the filtrate under reduced pressure to remove acetic acid.[1][2]
 - Recrystallization: Dissolve the crude residue in minimal hot Ethanol (EtOH) and precipitate by adding cold Diethyl Ether (Et₂O).[1][2]

Visualization: Synthesis & Logic Flow[1][3]



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Figure 1: Catalytic hydrogenation workflow transforming the aromatic precursor to the cyclohexyl target.

Pharmaceutical Utility & Pharmacophore Integration[1]

The transition from a Phenyl group to a Cyclohexyl group is a classic strategy in Bioisosteric Replacement.[1][2]

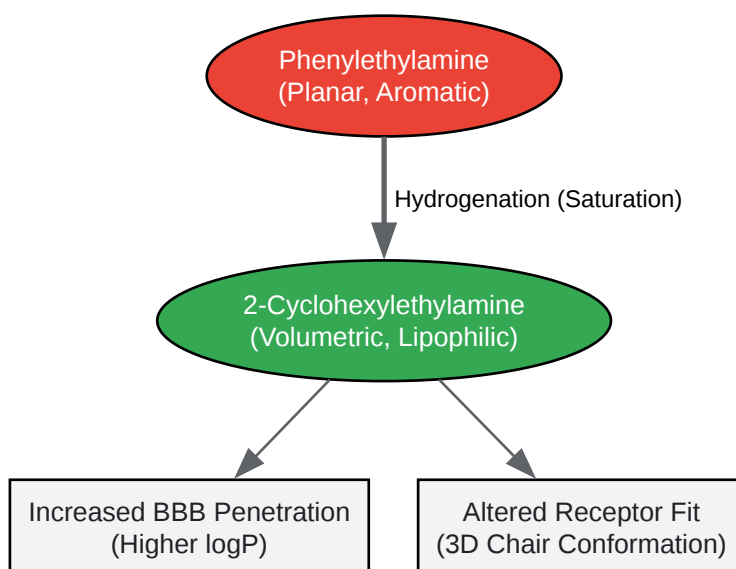
Structural Bioisosterism[1]

- **Volume & Geometry:** The phenyl ring is planar (2D).[1][2] The cyclohexyl ring exists in a chair conformation (3D), occupying significantly more steric volume.[1] This allows the molecule to fill hydrophobic pockets in receptors more effectively ("Induced Fit").[1][2]
- **Lipophilicity:** The cyclohexyl group is more lipophilic (higher logP) than the phenyl group.[1][2] This enhances Blood-Brain Barrier (BBB) penetration, making this scaffold ideal for CNS-active drugs.[1][2]

Target Receptors[1]

- **NMDA Receptor Antagonists:** The cyclohexyl-amine motif is structurally homologous to fragments found in dissociative anesthetics (e.g., PCPy, a PCP analog).[1][2] The bulky aliphatic group blocks the ion channel pore.[1][2]
- **Sigma (σ) Receptors:** High affinity for Sigma-1 receptors is often observed in N-substituted cyclohexylethylamines, utilized in neuroprotection research.[1][2]
- **Peptidomimetics:** Used as a non-natural amino acid surrogate to introduce rigidity and hydrophobicity into peptide chains.[1][2]

Visualization: Pharmacophore Comparison



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Figure 2: Impact of ring saturation on pharmacodynamic properties.[1][2]

Analytical Validation (Self-Validating Protocols)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Proton NMR ($^1\text{H-NMR}$) in D_2O [1][3]

- δ 0.8 – 1.8 ppm (Multiplet, 11H): The "Cyclohexyl Hump." [1][2] A complex overlapping region characteristic of the chair conformation protons (axial and equatorial) and the β -methylene group. [1][2]
- δ 2.9 – 3.0 ppm (Triplet, 2H): The α -methylene group ($-\text{CH}_2-\text{N}^+$). [1][2] This signal is deshielded by the adjacent nitrogen. [1][2] The triplet structure arises from coupling with the β -methylene protons. [1][2]
- Absence of δ 7.1 – 7.4 ppm: Complete disappearance of aromatic protons confirms successful hydrogenation. [1][2] This is the critical purity check.

Handling & Stability[1]

- Hygroscopicity: The HCl salt will absorb atmospheric moisture.[1][2] Weighing should be performed quickly or in a glovebox.
- Storage: Store in amber glass vials at RT or 4°C. Stable for >2 years if kept dry.

References

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Sources

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